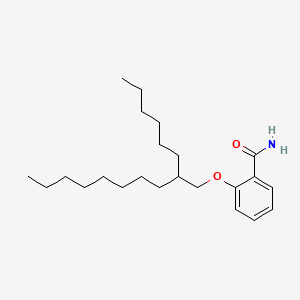
4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C20H24N2O . It has a molecular weight of 308.42 . The compound is used in various fields of research due to its unique properties.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, a key intermediate for Imatinib mesylate, is prepared by the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and in n-butanol medium at room temperature .Molecular Structure Analysis
The molecular structure of 4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone consists of 20 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C20H24N2O/c1-16-6-8-18(9-7-16)20(23)19-5-3-4-17(14-19)15-22-12-10-21(2)11-13-22/h3-9,14H,10-13,15H2,1-2H3 .Scientific Research Applications
Chemical Analogs and Related Research Applications
Although the specific compound was not directly found, examining the research on chemical analogs and compounds with similar functionalities can offer insights into potential scientific applications. Compounds with similar structures or functional groups often share similar chemical properties and, therefore, may have related applications in various fields of research.
Chemical Sensors and Chemosensors :
- Compounds similar to 4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, such as those based on benzophenone derivatives, have been explored for their potential in developing chemosensors. For example, fluorescent chemosensors based on derivatized phenols have been studied for detecting metal ions and other analytes due to their high selectivity and sensitivity (Roy, 2021).
Pharmaceutical Applications :
- Related compounds, especially those incorporating piperazine and benzophenone structures, have been investigated for their pharmaceutical applications. These include their use as intermediates in the synthesis of drug molecules or as active pharmaceutical ingredients themselves due to their ability to interact with biological systems in specific ways (Saini et al., 2019).
Material Science and Liquid Crystals :
- In the realm of material science, compounds with structural features similar to the queried compound have been used in the synthesis of liquid crystals. These materials find applications in displays, sensors, and other advanced materials due to their unique optical properties and phase behavior (Henderson & Imrie, 2011).
Environmental Studies :
- Analogous compounds, particularly those with halogenated phenols and benzophenone groups, have been subjects of environmental studies focusing on their fate, toxicity, and potential as environmental contaminants. Their biodegradability, interactions with aquatic life, and presence in water bodies are areas of significant research interest (Koch & Sures, 2018).
properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-23-6-8-24(9-7-23)12-13-2-4-14(5-3-13)19(25)15-10-16(20)18(22)17(21)11-15/h2-5,10-11H,6-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJCXGZOTDHLHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643000 |
Source


|
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone | |
CAS RN |
898763-42-3 |
Source


|
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



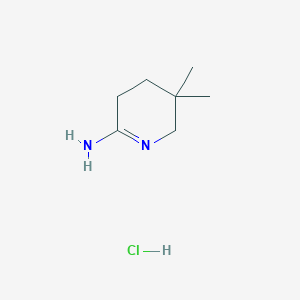
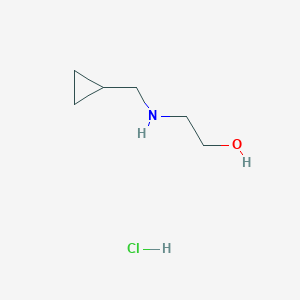
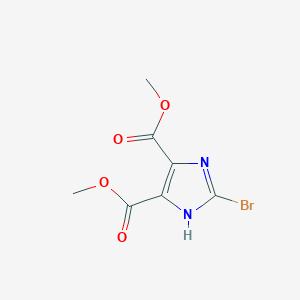

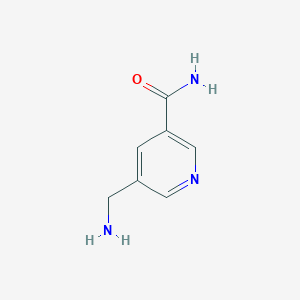
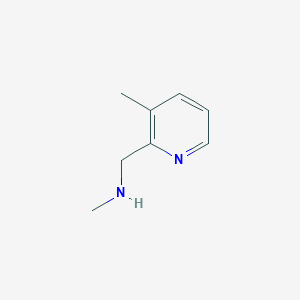

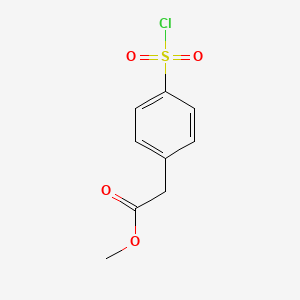

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)

